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For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the SHIP2 inhibitor AS1938909. Due to the limited availability of

public in vivo data for AS1938909, this guide will focus on the available preclinical data for a

closely related compound, AS1949490, to provide a contextual understanding of the potential

therapeutic applications and experimental considerations for this class of molecules.

Introduction to SHIP2 Inhibition
SH2-containing inositol 5'-phosphatase 2 (SHIP2) is a critical negative regulator of the

phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By dephosphorylating

phosphatidylinositol-3,4,5-trisphosphate (PIP3), SHIP2 attenuates downstream signaling

cascades that are crucial for glucose metabolism and cell growth. Inhibition of SHIP2 is

therefore being explored as a therapeutic strategy for metabolic diseases such as type 2

diabetes and obesity. AS1938909 and AS1949490 are both thiophene scaffold-based small

molecule inhibitors of SHIP2 developed by Astellas Pharma.

AS1938909: In Vitro Profile
AS1938909 has been identified as a potent and selective SHIP2 inhibitor. In vitro studies have

shown that it effectively inhibits SHIP2, leading to increased Akt phosphorylation, glucose

consumption, and glucose uptake in L6 myotubes.[1] While these in vitro results are promising,

demonstrating efficacy in animal models is a critical step in drug development.
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Lack of In Vivo Data for AS1938909
Despite its promising in vitro profile, a comprehensive search of publicly available scientific

literature, patent databases, and conference proceedings did not yield any specific in vivo

efficacy data for AS1938909. One review on small molecule SHIP phosphatase modulators

explicitly states that while AS1938909 was developed and showed in vitro activity, its in vivo

effects have not been disclosed. This absence of data precludes a direct comparison of

AS1938909's in vivo performance with other SHIP2 inhibitors.

Comparative Compound: In Vivo Efficacy of
AS1949490
To provide a relevant benchmark, this guide presents the in vivo efficacy data for AS1949490, a

closely related SHIP2 inhibitor. AS1949490 has been evaluated in a diabetic mouse model,

offering valuable insights into the potential of this therapeutic class.

Animal Model and Efficacy Data
A key study investigated the effects of chronic oral administration of AS1949490 in diabetic

db/db mice, a well-established model of type 2 diabetes.[2][3]

Table 1: In Vivo Efficacy of AS1949490 in Diabetic db/db Mice

Parameter Vehicle Control
AS1949490 (300
mg/kg, twice daily)

% Change vs.
Control

Plasma Glucose

(mg/dL)
~450 ~350 ↓ 22%

Glucose Tolerance

(AUC)
Vehicle Significantly Reduced Data not quantified

Data extracted from Suwa et al., 2009.[2]

These results demonstrate that chronic treatment with AS1949490 significantly lowered plasma

glucose levels and improved glucose tolerance in a diabetic animal model.[2]
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Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting in vivo data

and designing future studies.

Chronic Oral Administration of AS1949490 in db/db
Mice[2][3]

Animal Model: Male C57BL/KsJ-db/db mice (a genetic model of obesity, insulin resistance,

and type 2 diabetes).

Acclimatization: Animals were allowed to acclimate to the housing conditions before the start

of the experiment.

Formulation: AS1949490 was suspended in a 0.5% methylcellulose solution for oral

administration.

Dosing Regimen: Mice were administered 300 mg/kg of AS1949490 or vehicle control orally

twice daily for 10 days.

Efficacy Endpoints:

Plasma Glucose: Blood samples were collected to measure plasma glucose

concentrations.

Oral Glucose Tolerance Test (OGTT): Following the treatment period, an OGTT was

performed to assess glucose disposal.

Statistical Analysis: Appropriate statistical methods were used to compare the treatment

group with the vehicle control group.

Signaling Pathway and Experimental Workflow
SHIP2-PI3K/Akt Signaling Pathway
The therapeutic effect of SHIP2 inhibitors is mediated through the PI3K/Akt signaling pathway.

The diagram below illustrates this mechanism.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane
Cytoplasm

Insulin Receptor

PI3KActivates PIP3Converts PIP2 to

PIP2
Akt

Activates

SHIP2

Dephosphorylates

AS1938909

Inhibits

p-Akt
(Active)

Phosphorylation
Increased Glucose

Metabolism

Promotes

Insulin

Click to download full resolution via product page

Caption: SHIP2 Inhibition in the PI3K/Akt Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for an in vivo efficacy study of a SHIP2

inhibitor in a diabetic mouse model.
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Caption: In Vivo Efficacy Study Workflow.

Conclusion
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While AS1938909 shows promise as a SHIP2 inhibitor based on its in vitro activity, the

absence of publicly available in vivo data makes it impossible to draw conclusions about its

efficacy in animal models. The data from the closely related compound, AS1949490,

demonstrates that pharmacological inhibition of SHIP2 can lead to significant improvements in

glucose metabolism in a diabetic mouse model. This suggests that AS1938909, if it possesses

favorable pharmacokinetic properties, could have similar therapeutic potential. Further

preclinical studies are necessary to establish the in vivo efficacy and safety profile of

AS1938909. Researchers interested in this compound are encouraged to consult directly with

the manufacturer or to conduct independent in vivo evaluations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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